molecular formula C15H11BrN2OS B11937420 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine

4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine

Katalognummer: B11937420
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: LYFVJMANAGXNHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Vorbereitungsmethoden

The synthesis of 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine typically involves the reaction of 4-bromophenol with 4-aminophenylthiazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and potentially leading to the formation of new derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

This compound’s unique structure, combining a bromophenoxy group with a thiazole ring, contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C15H11BrN2OS

Molekulargewicht

347.2 g/mol

IUPAC-Name

4-[4-(4-bromophenoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11BrN2OS/c16-11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-20-15(17)18-14/h1-9H,(H2,17,18)

InChI-Schlüssel

LYFVJMANAGXNHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.